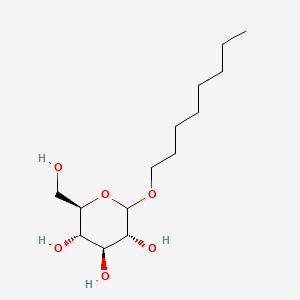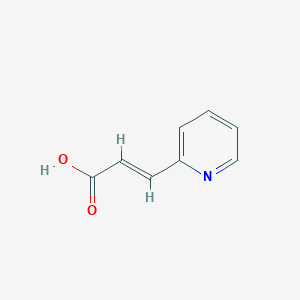
3-(2-Pyridyl)acrylic acid
描述
3-(2-Pyridyl)acrylic acid is an organic compound with the molecular formula C8H7NO2. It is characterized by the presence of a pyridine ring attached to an acrylic acid moiety.
作用机制
Target of Action
It’s known that this compound is used as a building block in chemical synthesis , suggesting that it may interact with various molecular targets depending on the specific context of its use.
Mode of Action
It’s known to be used in suzuki–miyaura cross-coupling reactions , a type of chemical reaction where carbon-carbon bonds are formed. In this context, 3-(2-Pyridyl)acrylic acid may interact with its targets through the formation of new chemical bonds.
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions , it’s likely that it plays a role in the synthesis of complex organic compounds.
Result of Action
Given its role as a building block in chemical synthesis , it’s likely that its effects would be highly context-dependent, influencing the structure and properties of the resulting compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other chemicals could affect its reactivity and stability . Therefore, these factors should be carefully controlled during its use in chemical reactions.
生化分析
Biochemical Properties
3-(2-Pyridyl)acrylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activity. For example, it has been shown to interact with copper ions, forming complexes that can affect the activity of copper-dependent enzymes . Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, potentially altering protein structure and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to metal ions, forming complexes that can inhibit or activate enzymes. For example, the copper complexes of this compound can inhibit the activity of copper-dependent enzymes, leading to changes in cellular processes . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)acrylic acid typically involves the reaction of pyridine derivatives with acrylic acid under specific conditions. One common method is the Wittig reaction, where a pyridine aldehyde reacts with a phosphonium ylide to form the desired acrylic acid derivative .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale chemical processes that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction environments to optimize the synthesis .
化学反应分析
Types of Reactions: 3-(2-Pyridyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to corresponding alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include pyridine carboxylic acids, pyridine alcohols, and substituted pyridine derivatives .
科学研究应用
3-(2-Pyridyl)acrylic acid has a wide range of applications in scientific research:
相似化合物的比较
- trans-3-(3-Pyridyl)acrylic acid
- 3-(4-Pyridyl)acrylic acid
- 2,2’-Bipyridyl
- Benzothiazole-6-carboxylic acid
Comparison: 3-(2-Pyridyl)acrylic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and coordination properties. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry .
属性
IUPAC Name |
(E)-3-pyridin-2-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6H,(H,10,11)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDFTXDJKHGCAC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7340-22-9, 54495-51-1 | |
| Record name | 2-Pyridineacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(2-pyridinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(pyridin-2-yl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


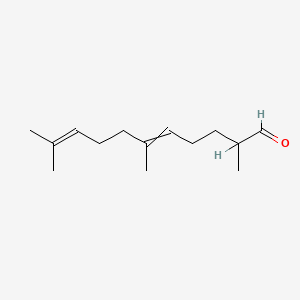
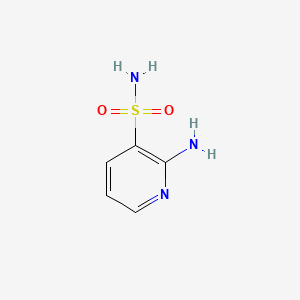
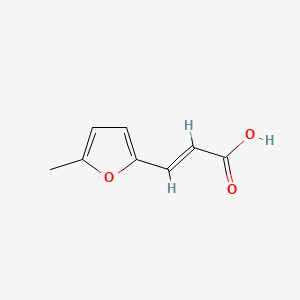
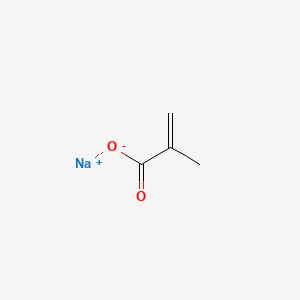

![Pyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B3426763.png)
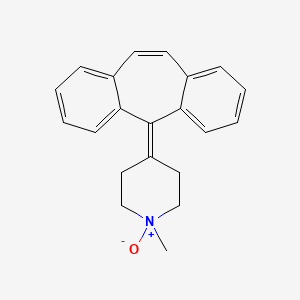
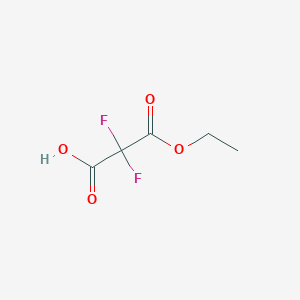
![4-{[4-(Trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B3426782.png)
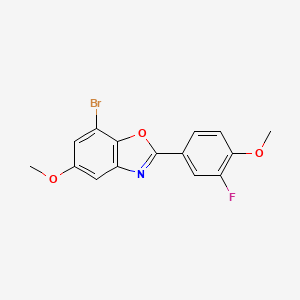
![(1S,2R,3R,4S,5S,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol](/img/structure/B3426798.png)
